molecular formula C11H8F6O3 B14778249 (2,6-Bis(trifluoromethoxy)phenyl)propanal

(2,6-Bis(trifluoromethoxy)phenyl)propanal

Katalognummer: B14778249
Molekulargewicht: 302.17 g/mol
InChI-Schlüssel: PBBZZIOVWPLGSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,6-Bis(trifluoromethoxy)phenyl)propanal is a chemical compound with the molecular formula C11H8F6O3 and a molecular weight of 302.17 g/mol It is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further connected to a propanal group

Vorbereitungsmethoden

One common synthetic route involves the use of trifluoromethyl ethers, which are known for their stability and lipophilicity . The reaction conditions often include the use of strong bases and specific catalysts to facilitate the introduction of the trifluoromethoxy groups. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

(2,6-Bis(trifluoromethoxy)phenyl)propanal undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The trifluoromethoxy groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(2,6-Bis(trifluoromethoxy)phenyl)propanal has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (2,6-Bis(trifluoromethoxy)phenyl)propanal involves its interaction with molecular targets through its functional groups. The trifluoromethoxy groups enhance the compound’s lipophilicity and stability, allowing it to interact with various biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially modulating their activity.

Vergleich Mit ähnlichen Verbindungen

(2,6-Bis(trifluoromethoxy)phenyl)propanal can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of trifluoromethoxy groups and an aldehyde group, which confer distinct chemical properties and reactivity.

Eigenschaften

Molekularformel

C11H8F6O3

Molekulargewicht

302.17 g/mol

IUPAC-Name

3-[2,6-bis(trifluoromethoxy)phenyl]propanal

InChI

InChI=1S/C11H8F6O3/c12-10(13,14)19-8-4-1-5-9(20-11(15,16)17)7(8)3-2-6-18/h1,4-6H,2-3H2

InChI-Schlüssel

PBBZZIOVWPLGSC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)CCC=O)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.